2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that features an aminomethyl group, a hydroxyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the aminomethyl group. The hydroxyl group can be introduced through a hydroxylation reaction. Finally, the dimethylbenzamide moiety is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents and reaction conditions is crucial to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group results in an amine .
Scientific Research Applications
2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl and dimethylbenzamide moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl group but differs in the aromatic ring structure.
6-Hydroxy-N,N-dimethylbenzamide: Lacks the aminomethyl group but has similar functional groups.
2-(Aminomethyl)-6-hydroxybenzaldehyde: Contains an aldehyde group instead of the amide moiety
Uniqueness
2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(aminomethyl)-6-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(14)9-7(6-11)4-3-5-8(9)13/h3-5,13H,6,11H2,1-2H3 |
InChI Key |
WFNCFLYRODWVIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1O)CN |
Origin of Product |
United States |
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